
Linaclotide
Overview
Description
Linaclotide is a synthetic 14-amino acid peptide agonist of guanylate cyclase-C (GC-C), a receptor expressed on intestinal epithelial cells. Upon binding to GC-C, this compound stimulates intracellular cyclic guanosine monophosphate (cGMP) production, which enhances fluid secretion and accelerates intestinal transit while reducing visceral pain . Approved by the FDA in 2012, it is indicated for chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). Clinical trials demonstrated its efficacy in improving stool frequency, consistency, and abdominal pain, with a ≥30% reduction in pain reported in 54% of IBS-C patients compared to placebo . Its pH-independent binding to GC-C and localized action in the intestine minimize systemic exposure, contributing to a favorable safety profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS) , a method widely used for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. The peptide chain is then elongated by sequentially adding protected amino acids. Each amino acid addition involves:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like 1-hydroxybenzotriazole (HOBt) .
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final peptide.
Industrial Production Methods
In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is essential for purifying the synthesized peptide, ensuring its purity and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The cysteine residues in the peptide can undergo oxidation to form disulfide bonds, which are crucial for the peptide’s structural stability.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains, to introduce modifications that can alter its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents can be used depending on the desired modification, such as alkylating agents for cysteine residues.
Major Products
The major products of these reactions include the oxidized form of the peptide with disulfide bonds and various modified peptides depending on the substitution reactions performed.
Scientific Research Applications
FDA-Approved Indications
Linaclotide is indicated for:
- Irritable Bowel Syndrome with Constipation (IBS-C) : Provides relief from abdominal pain and constipation symptoms.
- Chronic Idiopathic Constipation (CIC) : Improves bowel movement frequency and stool consistency.
Non-FDA-Approved Indications
Emerging research suggests this compound may also be effective in:
- Refractory Lower GI Manifestations : Particularly in patients with systemic sclerosis.
- Opioid-Induced Constipation : Effective for patients experiencing constipation due to opioid medications.
- Neurological Conditions : Such as stroke, Parkinson’s disease, and multiple sclerosis where constipation is a common symptom.
- Post-Surgical Constipation : Assists recovery by improving bowel function after surgery.
- Anal Fissures and Hemorrhoids : May alleviate symptoms associated with these conditions .
IBS-C Treatment
A pivotal Phase 3 trial demonstrated that this compound significantly improved both abdominal pain and bowel movement frequency compared to placebo over a 26-week period. Key findings included:
- Responder Rate : 33.7% of this compound-treated patients met the FDA's responder criteria compared to 13.9% in the placebo group (P < 0.0001).
- Pain Reduction : 48.9% of patients experienced significant abdominal pain relief .
Pediatric Applications
Recent studies have expanded this compound's application to pediatric populations aged 6-17 years with functional constipation. A randomized controlled trial showed:
- Improvement in Spontaneous Bowel Movements (SBMs) : this compound increased SBMs significantly from baseline, demonstrating its efficacy in younger patients .
Safety Profile
This compound is generally well-tolerated; however, diarrhea is the most common adverse effect, leading to discontinuation in some cases. In clinical trials, the incidence of diarrhea was notably higher in this compound-treated patients compared to those receiving placebo .
Case Studies and Research Findings
Several studies have explored additional therapeutic potentials for this compound:
- Animal Studies : Research indicates that this compound may promote weight loss by activating sympathetic pathways linked to thermogenesis without dietary changes .
- Combination Therapies : this compound has been shown to be effective when combined with other treatments for refractory constipation, suggesting its versatility in managing complex cases .
Mechanism of Action
The mechanism of action of this peptide involves its ability to form specific three-dimensional structures through disulfide bonds. These structures enable the peptide to interact with various molecular targets, such as enzymes, receptors, and other proteins. The cysteine residues play a crucial role in these interactions, as they can form reversible disulfide bonds, allowing the peptide to act as a redox sensor or modulator.
Comparison with Similar Compounds
Structural Analogues of Linaclotide
This compound has been modified to improve stability and potency. Key analogues and their properties are summarized below:
Key Insights :
- Diselenide Bonds : The [Sec¹,⁶;D-Tyr¹⁴]-Linaclotide analogue retains potency while improving gastrointestinal stability, making it a promising candidate for oral formulations .
- Amidation : C-terminal amidation (this compound-NH₂) minimally affects potency but may reduce enzymatic degradation .
- Cyclization : Backbone cyclization over-constrains the peptide, leading to loss of activity due to poor chemical shift dispersion and misfolding .
Functional Analogues: Plecanatide
Plecanatide, another GC-C agonist, shares this compound’s mechanism but differs in pH sensitivity. This compound binds GC-C independently of pH (Kᵢ: 1.23 ± 0.64 nM), whereas plecanatide’s activity is pH-dependent, with optimal binding in acidic environments . Despite this, Phase III trials showed comparable efficacy:
- Both drugs achieved ~20% responder rates in CIC and IBS-C patients.
- Secondary endpoints (stool frequency, abdominal discomfort) improved similarly .
Clinical Comparison :
Advantages of this compound :
Biological Activity
Linaclotide is a minimally absorbed peptide used primarily for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). As a potent agonist of guanylate cyclase-C (GC-C), this compound exerts its biological effects mainly through the elevation of cyclic guanosine monophosphate (cGMP) levels, leading to increased intestinal fluid secretion and improved bowel function. This article explores the biological activity of this compound, focusing on its mechanisms, clinical efficacy, and relevant research findings.
This compound acts by binding to GC-C receptors located on the luminal surface of intestinal epithelial cells. The activation of these receptors results in:
- Increased cGMP Production : this compound binding stimulates GC-C, leading to elevated intracellular and extracellular cGMP levels .
- Activation of CFTR Ion Channels : The rise in cGMP activates protein kinase G II (PKG-II), which phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR). This action promotes chloride and bicarbonate ion secretion into the intestinal lumen while inhibiting sodium absorption, thus enhancing intestinal fluid secretion and accelerating gastrointestinal transit .
Case Studies and Clinical Trials
Several clinical trials have demonstrated this compound's efficacy in treating IBS-C and CIC. A notable phase 3 trial involved 804 patients over 26 weeks, revealing significant improvements in abdominal pain and bowel symptoms:
- FDA Endpoint Responder Rate : 33.7% of this compound-treated patients met the FDA endpoint criteria compared to 13.9% in the placebo group (P < 0.0001) .
- Pain Responder Criterion : 48.9% of this compound patients reported significant pain relief versus 34.5% in the placebo group (P < 0.0001) .
- Complete Spontaneous Bowel Movements (CSBM) : 47.6% of this compound patients achieved CSBM improvement compared to 22.6% in the placebo group (P < 0.0001) .
Summary of Clinical Trial Data
Safety Profile
This compound is generally well-tolerated, with diarrhea being the most common adverse effect, leading to discontinuation in approximately 4.5% of patients compared to only 0.2% in placebo groups . Other side effects were comparable between this compound and placebo treatments.
Research Findings
Recent studies have further elucidated this compound's mechanism and potential therapeutic applications:
- In Vitro Studies : Research on human T84 intestinal epithelial cells demonstrated that this compound effectively activates GC-C, leading to significant cGMP accumulation at nanomolar concentrations .
- Animal Models : Preclinical studies indicated that this compound reduces mechanosensitivity in colonic nociceptors, suggesting a potential mechanism for alleviating abdominal discomfort associated with IBS-C .
Q & A
Basic Research Questions
Q. What experimental models are most effective for studying linaclotide’s mechanism of action in chronic idiopathic constipation (CIC)?
- Methodological Answer: Use in vitro models (e.g., human colonic epithelial cell lines) to assess guanylate cyclase-C (GC-C) activation and intracellular cyclic GMP (cGMP) levels . Complement with rodent models to evaluate fluid secretion and motility changes. Ensure consistency in dosing protocols and control for confounding variables like diet or comorbidities .
Q. How do researchers standardize endpoints for this compound efficacy in irritable bowel syndrome with constipation (IBS-C)?
- Methodological Answer: Adopt the FDA-recommended primary endpoints :
- ≥30% reduction in abdominal pain (11-point scale).
- ≥1 complete spontaneous bowel movement (CSBM) increase from baseline weekly.
Use validated tools like the Bristol Stool Form Scale and Patient-Report Outcome Measures (PROMs) . Ensure blinding and randomization to minimize bias .
Q. What pharmacokinetic parameters are critical for this compound dosing in preclinical studies?
- Methodological Answer: Focus on:
- Bioavailability : Measure plasma concentrations via LC-MS/MS.
- Tissue distribution : Use radiolabeled this compound in animal models.
- Half-life : Calculate using non-compartmental analysis (NCA).
Reference FDA guidance for interspecies scaling to predict human dosing .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across subgroups (e.g., elderly vs. non-elderly)?
- Methodological Answer: Conduct post hoc subgroup analyses of Phase III trials (e.g., NCT01582283, NCT01583579). Apply mixed-effects models to adjust for covariates (age, comorbidities). Validate findings via meta-regression of pooled data from multiple trials .
- Example Table:
Subgroup | Odds Ratio (CSBM Response) | 95% CI | P-value |
---|---|---|---|
Elderly | 1.45 | 1.12–1.88 | 0.004 |
Non-Elderly | 1.67 | 1.30–2.14 | <0.001 |
Q. What study designs address the placebo effect in this compound trials for IBS-C?
- Methodological Answer: Implement a sequential parallel comparison design (SPCD) :
- Phase 1 : Randomize participants to this compound or placebo.
- Phase 2 : Re-randomize placebo non-responders to this compound or placebo.
Use Bayesian adaptive designs to refine sample size estimates and reduce Type I error .
Q. How do researchers assess long-term safety of this compound in patients with comorbid gastrointestinal disorders?
- Methodological Answer: Design a prospective cohort study with:
- Primary outcomes : Incidence of diarrhea, electrolyte imbalances.
- Secondary outcomes : Quality of life (QoL) via IBS-QoL questionnaire.
Apply Cox proportional hazards models to adjust for confounding variables (e.g., concomitant medications) .
Q. Methodological Challenges and Solutions
Q. How to optimize dose-response studies for this compound in pediatric populations?
- Answer: Use adaptive dose-escalation trials with Bayesian priors from adult data. Monitor safety via Data Safety Monitoring Boards (DSMBs). Ensure ethical compliance with pediatric assent protocols .
Q. What statistical methods mitigate heterogeneity in this compound trial data?
- Answer: Apply random-effects meta-analysis to account for between-study variance. Use sensitivity analyses to exclude outliers (e.g., trials with high dropout rates). Validate with individual participant data (IPD) meta-analysis .
Q. Ethical and Reproducibility Considerations
Q. How to ensure reproducibility in this compound’s preclinical data?
- Answer: Follow ARRIVE 2.0 guidelines for animal studies. Share raw data and analysis code via repositories like Figshare or Zenodo. Use blinded outcome assessment to reduce experimenter bias .
Q. What strategies validate this compound’s therapeutic mechanisms in translational studies?
Properties
IUPAC Name |
(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R)-21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-[(1R)-1-hydroxyethyl]-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H79N15O21S6/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95)/t26-,27+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,46?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGCNMMJRFDFNR-IURAOCFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)C(NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H79N15O21S6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1526.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble in water, Slightly soluble in aqueous sodium chloride | |
Details | US Natl Inst Health; DailyMed. Current Medical Information. Available from, as of Feb 11, 2015: https://dailymed.nlm.nih.gov/dailymed/about.cfm | |
Record name | Linaclotide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8224 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder | |
CAS No. |
851199-59-2 | |
Record name | H-Cys(1)-Cys(2)-Glu-Tyr-Cys(3)-Cys(1)-Asn-Pro-Ala-Cys(2)-Thr-Gly-Cys(3)-Tyr-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Linaclotide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8224 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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